SRT 1720 Hydrochloride SRT 1720 Hydrochloride SRT1720 hydrochloride is a selective activator of human SIRT1 (EC1.5 = 0.16 μM) versus the closest sirtuin homologues, SIRT2 and SIRT3 (SIRT2: EC1.5 = 37 μM;SIRT3: EC1.5 > 300 μM).IC50 Value: 0.16 μM(EC1.5 for SIRT1)Target: SIRT1SRT 1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain and lower the Michaelis constant for acetylated substrates. In diet-induced obese and genetically obese mice, SRT1720 improved insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity. Thus, SRT1720 is a promising new therapeutic agent for treating diseases of ageing such as type 2 diabetes.
Brand Name: Vulcanchem
CAS No.: 1001645-58-4
VCID: VC0001412
InChI: InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
SMILES: C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Molecular Formula: C25H23N7OS • XHCl
Molecular Weight: 506 g/mol

SRT 1720 Hydrochloride

CAS No.: 1001645-58-4

Inhibitors

VCID: VC0001412

Molecular Formula: C25H23N7OS • XHCl

Molecular Weight: 506 g/mol

SRT 1720 Hydrochloride - 1001645-58-4

CAS No. 1001645-58-4
Product Name SRT 1720 Hydrochloride
Molecular Formula C25H23N7OS • XHCl
Molecular Weight 506 g/mol
IUPAC Name N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Standard InChI InChI=1S/C25H23N7OS.ClH/c33-24(22-13-27-20-7-3-4-8-21(20)28-22)29-19-6-2-1-5-18(19)23-15-32-17(16-34-25(32)30-23)14-31-11-9-26-10-12-31;/h1-8,13,15-16,26H,9-12,14H2,(H,29,33);1H
Standard InChIKey DTGRRMPPXCRRIM-UHFFFAOYSA-N
SMILES C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Canonical SMILES C1CN(CCN1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4NC(=O)C5=NC6=CC=CC=C6N=C5.Cl
Appearance Assay:≥98%A crystalline solid
Description SRT1720 hydrochloride is a selective activator of human SIRT1 (EC1.5 = 0.16 μM) versus the closest sirtuin homologues, SIRT2 and SIRT3 (SIRT2: EC1.5 = 37 μM;SIRT3: EC1.5 > 300 μM).IC50 Value: 0.16 μM(EC1.5 for SIRT1)Target: SIRT1SRT 1720 binds to the SIRT1 enzyme-peptide substrate complex at an allosteric site amino-terminal to the catalytic domain and lower the Michaelis constant for acetylated substrates. In diet-induced obese and genetically obese mice, SRT1720 improved insulin sensitivity, lower plasma glucose, and increase mitochondrial capacity. Thus, SRT1720 is a promising new therapeutic agent for treating diseases of ageing such as type 2 diabetes.
Synonyms N-[2-[3-(piperazin-1-ylmethyl)imidazo[2,1-b][1,3]thiazol-6-yl]phenyl]quinoxaline-2-carboxamide;hydrochloride
Reference [1]. Milne JC et al. Small molecule activators of SIRT1 as therapeutics for the treatment of type 2 diabetes. Nature. 2007 Nov 29;450(7170):712-6
[2]. Baur JA, Ungvari Z, Minor RK, Le Couteur DG, de Cabo R.,Are sirtuins viable targets for improving healthspan and lifespan?,Nat Rev Drug Discov. 2012 Jun 1;11(6):443-61
[3]. Yao H, Chung S, Hwang JW, Rajendrasozhan S, Sundar IK, Dean DA, McBurney MW, Guarente L, Gu W, R?nty M, Kinnula VL, Rahman I.,SIRT1 protects against emphysema via FOXO3-mediated reduction of premature senescence in mice.,J Clin Invest. 2012 Jun 1;122(6):2032-45.
[4]. Villalba JM, Alcaín FJ.,Sirtuin activators and inhibitors.,Biofactors. 2012 Jun 25.
[5]. Jang SY, Kang HT, Hwang ES.,Nicotinamide-induced mitophagy: event mediated by high NAD+/NADH ratio and SIRT1 protein activation.,J Biol Chem. 2012 Jun 1;287(23):19304-14. Epub 2012 Apr 9.
PubChem Compound 25232708
Last Modified Nov 11 2021
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